molecular formula C8H10O3 B6285321 2-(5-methylfuran-2-yl)propanoic acid CAS No. 1000004-70-5

2-(5-methylfuran-2-yl)propanoic acid

Cat. No. B6285321
CAS RN: 1000004-70-5
M. Wt: 154.2
InChI Key:
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Description

2-(5-Methylfuran-2-yl)propanoic acid, also known as 5-Methylfuran-2-propionic acid or MFPA, is a carboxylic acid that contains a furan ring. It is an organic compound that is commonly used in the pharmaceutical and chemical industries for its biological properties. It is a flavoring agent found in sesame seed oil and coffee .


Molecular Structure Analysis

The molecular formula of 2-(5-methylfuran-2-yl)propanoic acid is C8H10O3 . The structure includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The molecular weight is 154.16 .

Future Directions

While specific future directions for 2-(5-methylfuran-2-yl)propanoic acid are not mentioned in the search results, it’s worth noting that furan derivatives, in general, have been the subject of ongoing research due to their potential biological activities . This suggests that 2-(5-methylfuran-2-yl)propanoic acid could also be a subject of future research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-methylfuran-2-yl)propanoic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "5-methylfurfural", "ethyl acetoacetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "sodium sulfate", "magnesium sulfate", "diethyl ether", "petroleum ether", "water" ], "Reaction": [ "Step 1: Conversion of 5-methylfurfural to 2-methyl-5-furancarboxaldehyde", "5-methylfurfural is reacted with sodium borohydride in the presence of acetic acid to yield 2-methyl-5-furancarboxaldehyde.", "Step 2: Conversion of 2-methyl-5-furancarboxaldehyde to 2-methyl-5-furanmethanol", "2-methyl-5-furancarboxaldehyde is reduced with sodium borohydride in the presence of acetic acid to yield 2-methyl-5-furanmethanol.", "Step 3: Conversion of 2-methyl-5-furanmethanol to 2-(5-methylfuran-2-yl)propanoic acid", "2-methyl-5-furanmethanol is reacted with ethyl acetoacetate in the presence of hydrochloric acid to yield 2-(5-methylfuran-2-yl)propan-1-ol.", "The product is then oxidized with sodium chlorite in the presence of sodium hydroxide to yield 2-(5-methylfuran-2-yl)propanoic acid.", "The product is purified by extraction with diethyl ether, washing with water, drying over sodium sulfate, and evaporating the solvent to yield the final product.", "The product can be further purified by recrystallization from petroleum ether and drying over magnesium sulfate." ] }

CAS RN

1000004-70-5

Product Name

2-(5-methylfuran-2-yl)propanoic acid

Molecular Formula

C8H10O3

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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